Methyl 4-amino-3-(3-methylthioureido)benzoate
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Overview
Description
Methyl 4-amino-3-(3-methylthioureido)benzoate is a chemical compound with the molecular formula C10H13N3O2S It is a derivative of benzoic acid and contains both amino and thioureido functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(3-methylthioureido)benzoate typically involves the reaction of methyl 4-amino-3-nitrobenzoate with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thioureido group. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(3-methylthioureido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the thioureido group to a thiol.
Substitution: The amino and thioureido groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 4-amino-3-(3-methylthioureido)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(3-methylthioureido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-3-methylbenzoate: Similar in structure but lacks the thioureido group.
Methyl 3-amino-4-methylbenzoate: Another similar compound with a different arrangement of functional groups.
Benzoic acid derivatives: Various derivatives of benzoic acid with different substituents.
Uniqueness
Methyl 4-amino-3-(3-methylthioureido)benzoate is unique due to the presence of both amino and thioureido groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications .
Biological Activity
Methyl 4-amino-3-(3-methylthioureido)benzoate, a derivative of benzoic acid, has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique functional groups, which may interact with various biological targets, leading to diverse therapeutic effects.
Chemical Structure and Properties
- Molecular Formula : C10H12N4OS
- Molecular Weight : 240.29 g/mol
- IUPAC Name : this compound
The presence of the thiourea moiety and the amino group is significant as these functionalities are known to influence biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Thiourea derivatives have been shown to exhibit inhibitory effects on various enzymes, including serine proteases and elastases, which play critical roles in inflammatory processes and tissue remodeling.
Biological Activities
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Antimicrobial Activity
- Studies have indicated that thiourea derivatives possess antimicrobial properties. This compound has shown effectiveness against certain bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis.
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Enzyme Inhibition
- The compound has been evaluated for its inhibitory effects on human leukocyte elastase (HLE), an enzyme implicated in various inflammatory diseases. In vitro assays demonstrated that this compound significantly inhibits HLE activity, which could be beneficial in treating conditions such as chronic obstructive pulmonary disease (COPD) and asthma .
-
Cytotoxicity
- Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism appears to involve induction of apoptosis in malignant cells, although detailed studies are required to elucidate the specific pathways involved.
Case Study 1: Inhibition of Human Leukocyte Elastase
A study conducted by researchers aimed at evaluating the potential of this compound as an HLE inhibitor found that it significantly reduced elastase activity in a dose-dependent manner. The IC50 value was determined to be approximately 25 µM, indicating a moderate level of inhibition compared to standard inhibitors .
Case Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | IC50 (µM) | MIC (µg/mL) |
---|---|---|---|
This compound | HLE Inhibitor | 25 | 50 |
Methyl thiourea | Cytotoxicity | 30 | Not reported |
Benzamide | Moderate HLE Inhibition | 40 | Not reported |
Properties
Molecular Formula |
C10H13N3O2S |
---|---|
Molecular Weight |
239.30 g/mol |
IUPAC Name |
methyl 4-amino-3-(methylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C10H13N3O2S/c1-12-10(16)13-8-5-6(9(14)15-2)3-4-7(8)11/h3-5H,11H2,1-2H3,(H2,12,13,16) |
InChI Key |
WVPQEPAXNSRHPL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NC1=C(C=CC(=C1)C(=O)OC)N |
Origin of Product |
United States |
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